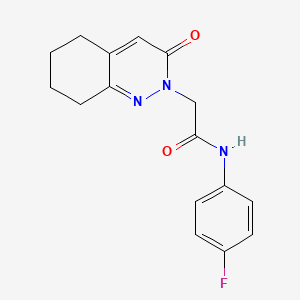

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Beschreibung

N-(4-Fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a heterocyclic acetamide derivative characterized by a tetrahydrocinnolinone core and a 4-fluorophenyl acetamide moiety. This compound is of interest in medicinal chemistry for its structural similarity to pharmacologically active quinazolinones and cinnolines, which are known for anti-inflammatory, anticancer, and antimicrobial properties .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-12-5-7-13(8-6-12)18-15(21)10-20-16(22)9-11-3-1-2-4-14(11)19-20/h5-9H,1-4,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFZRGSHIWHOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3-oxo-5,6,7,8-tetrahydrocinnoline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid.

Synthetic Route: The synthetic route may involve the formation of an intermediate compound, followed by a coupling reaction to form the final product. For example, the intermediate may be formed by reacting 4-fluoroaniline with an acylating agent, followed by cyclization to form the tetrahydrocinnoline ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the cleavage of the acetamide group and formation of corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl Ring

- N-(3,4-Difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (RN: 932997-67-6): This analog replaces the 4-fluorophenyl group with a 3,4-difluorophenyl moiety and introduces a methyl group at position 6 of the cinnolinone ring. The additional fluorine atom may enhance binding affinity to hydrophobic pockets in target proteins, while the methyl substitution could alter ring conformation and steric interactions .

Modifications to the Acetamide Side Chain

- However, this may reduce target specificity due to non-polar interactions .

- 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide (J103-0101): The phenylethyl group introduces a bulky aromatic substituent, which could sterically hinder binding to flat active sites but enhance affinity for allosteric pockets .

Core Heterocycle Variations

- 2-(Substituted)-N-(4-Oxo-2-phenylquinazolin-3(3H)-yl)acetamides (V1–V10): Replacing the cinnolinone with a quinazolinone core (e.g., compound V9) retains the acetamide linkage but modifies the bicyclic system’s electronic properties. Quinazolinones exhibit moderate analgesic and anti-inflammatory activity, suggesting that the cinnolinone analog may have distinct pharmacological profiles due to differences in nitrogen positioning .

Physicochemical and Pharmacokinetic Comparisons

*Estimated based on structural analogs.

Biologische Aktivität

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is . The compound exhibits a complex structure characterized by the presence of a fluorophenyl group and a tetrahydrocinnolin moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 285.29 g/mol |

| CAS Number | [Not available] |

| Solubility | Soluble in DMSO |

| Melting Point | [Not available] |

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exhibit promising anticancer properties. For example, derivatives containing tetrahydrocinnolin structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vitro Analysis

In vitro studies demonstrated that N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide exhibited significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The proposed mechanism of action for N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The presence of the fluorine atom is believed to enhance the interaction with target proteins, thereby increasing potency.

Table 2: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Anticancer | HeLa (cervical cancer) | Induces apoptosis |

| MCF-7 (breast cancer) | Cell cycle arrest | |

| Antimicrobial | Staphylococcus aureus | Moderate antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.